N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a quinolin-4-one core substituted with a 4-methylbenzenesulfonyl group at position 3 and an acetamide side chain at position 1. The acetamide nitrogen is further functionalized with a 4-ethoxyphenyl group. The 4-methylbenzenesulfonyl (tosyl) group enhances electron-withdrawing effects and may influence metabolic stability, while the 4-ethoxy substituent on the phenyl ring contributes to lipophilicity and steric bulk .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-20-12-10-19(11-13-20)27-25(29)17-28-16-24(26(30)22-6-4-5-7-23(22)28)34(31,32)21-14-8-18(2)9-15-21/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTBZYNZGDFOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an etherification reaction, where 4-ethoxyphenol is reacted with an appropriate alkylating agent under basic conditions.
Synthesis of the Dihydroquinolinone Core: The dihydroquinolinone core can be synthesized via a cyclization reaction involving aniline derivatives and suitable carbonyl compounds.
Introduction of the Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is typically introduced through a sulfonylation reaction, where the dihydroquinolinone intermediate is reacted with a sulfonyl chloride derivative.
Final Coupling Reaction: The final step involves coupling the ethoxyphenyl intermediate with the sulfonylated dihydroquinolinone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development targeting specific diseases.
Industry: The compound can be utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Quinolinone vs. Benzothiazole Derivatives
The target compound’s quinolinone core differs significantly from the benzothiazole ring in N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide (). The benzothiazole system introduces a sulfur atom and fused trioxo groups, reducing planarity (dihedral angle: 84.9° between benzothiazole and phenol rings) compared to the fully conjugated quinolinone. This structural divergence likely alters binding interactions with biological targets, such as enzymes or receptors .
Dioxino-Fused Quinoline Derivatives
2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide () features a dioxino ring fused to the quinoline core, increasing rigidity and steric hindrance.
Substituent Effects on Pharmacological and Physicochemical Properties
Sulfonyl Group Modifications
- 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (): Lacks the methyl group on the sulfonyl phenyl ring, reducing steric bulk and possibly increasing metabolic degradation. The 6-ethyl substituent on the quinolinone enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Acetamide Substituents
- Target Compound : The 4-ethoxyphenyl group balances lipophilicity and metabolic stability. Ethoxy’s larger size compared to methoxy () or chloro () substituents may slow oxidative metabolism.
- 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (): Incorporates a 4-chlorophenyl group and additional fluorinated/cyclopropyl substituents, which likely enhance halogen bonding and enzymatic inhibition but increase molecular weight and complexity .
Crystallographic and Computational Insights
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide (): Exhibits π-stacking interactions (3.929–3.943 Å) between aromatic rings, a feature absent in the target compound’s structure due to its ethoxyphenyl group’s bulkier substituent .
Comparative Data Table
Biological Activity
N-(4-ethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS Number: 902278-46-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzamide derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 476.5 g/mol. The structure features an ethoxyphenyl group and a quinoline moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 902278-46-0 |
| Molecular Formula | C26H24N2O5S |
| Molecular Weight | 476.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinoline core and subsequent functionalization with the ethoxyphenyl and sulfonamide groups. The detailed synthetic route often employs methods such as condensation reactions and cyclization processes to achieve the desired structure.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on related benzamide derivatives demonstrated that they can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation .
The proposed mechanism of action for this compound involves interaction with specific cellular targets, potentially inhibiting key enzymes or receptors that regulate cell proliferation and survival. For instance, derivatives have shown to inhibit RET kinase activity, which is crucial in certain cancer pathways .
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that similar compounds exhibited moderate to high potency against several cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .
- In Vivo Studies : In vivo studies have shown promising results where compounds with similar structures improved survival rates in animal models bearing tumors. The administration of these compounds led to reduced tumor size and enhanced overall survival compared to control groups .
Q & A
Q. Basic Structural Characterization
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, sulfonyl group at δ 2.4 ppm for CH₃) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the quinolinone, SO₂ asymmetric stretch at ~1350 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 507.15) .
How does this compound compare structurally and functionally to its fluorinated or chlorinated analogs?
Q. Advanced Comparative Analysis
- Structural Modifications : Fluorine at the para-position (as in ) increases electronegativity, enhancing receptor binding affinity vs. the methylsulfonyl group in the target compound .
- Biological Impact : Chlorinated analogs (e.g., ) show higher logP values (3.8 vs. 3.2), improving membrane permeability but reducing aqueous solubility .
Methodology : - Use molecular docking (AutoDock Vina) to compare binding modes with cyclooxygenase-2 (PDB: 5KIR) .
What in vitro models are suitable for studying this compound’s pharmacokinetic (PK) properties?
Q. Advanced Pharmacological Profiling
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify via LC-MS/MS (C18 column, 0.1% formic acid gradient) .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Plasma Protein Binding : Equilibrium dialysis (PBS, pH 7.4) followed by HPLC quantification .
How can computational modeling predict this compound’s interactions with biological targets?
Q. Advanced Computational Strategies
- Molecular Dynamics (MD) : Simulate binding stability with MD simulations (GROMACS) using CHARMM36 force fields .
- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with anti-inflammatory activity (R² > 0.85) .
- ADMET Prediction : Use SwissADME to estimate bioavailability, BBB penetration, and toxicity .
What strategies enhance the compound’s solubility for in vivo studies?
Q. Basic Formulation Development
- Co-Solvent Systems : Test PEG-400/water (20:80) or Captisol® (30% w/v) .
- Nanoformulation : Prepare liposomes (e.g., DPPC:Cholesterol 7:3) via thin-film hydration, monitoring encapsulation efficiency (>75%) via dialysis .
How can structure-activity relationship (SAR) studies guide further derivatization?
Q. Advanced SAR Methodology
- Key Modifications :
- Replace 4-ethoxyphenyl with 3,4-dimethoxyphenyl to enhance hydrogen bonding .
- Introduce a piperazine moiety at the sulfonyl group to improve water solubility .
Experimental Validation :
- Synthesize analogs via parallel combinatorial chemistry (96-well plates) and screen against kinase panels (e.g., Eurofins KinaseProfiler™) .
What analytical methods ensure purity (>98%) for pharmacological assays?
Q. Basic Quality Control
- HPLC-PDA : Use a C18 column (4.6 × 250 mm), gradient elution (acetonitrile/0.1% TFA), λ = 254 nm .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
How do researchers validate target engagement in cellular models?
Q. Advanced Mechanistic Studies
- Cellular Thermal Shift Assay (CETSA) : Treat cells (e.g., A549) with the compound (10 µM), lyse, and quantify target protein stability via Western blot .
- SPR Biosensing : Immobilize recombinant target protein (e.g., EGFR) and measure binding kinetics (ka/kd) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
